2-(3,4-Dichlorophenyl)benzonitrile
Overview
Description
2-(3,4-Dichlorophenyl)benzonitrile is an aromatic nitrile . It is a white to almost white crystalline powder . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .
Molecular Structure Analysis
The molecular formula of 2-(3,4-Dichlorophenyl)benzonitrile is C13H7Cl2N . The InChI code is 1S/C13H7Cl2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H .Physical And Chemical Properties Analysis
2-(3,4-Dichlorophenyl)benzonitrile has a molecular weight of 248.11 . It is a white to almost white crystalline powder .Scientific Research Applications
HPLC Measurement in Diagnosis of Poisoning
A high-performance liquid chromatographic assay has been developed for chlorophenoxy and benzonitrile herbicides, including 2-(3,4-Dichlorophenyl)benzonitrile, to aid in the diagnosis of acute poisoning. This method is capable of resolving mixtures commonly encountered in the UK (Flanagan & Ruprah, 1989).
Anticancer Activity Study
A study focused on the synthesis and evaluation of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one's anticancer activity against MCF-7, a breast cancer cell line. This compound showed moderate cytotoxicity in an MTT assay (Kesuma et al., 2022).
Fungicidal Activity
Research on 3-Phenyl-5-(3,5-dichlorophenyl) isoxazoles, which are structurally related to 2-(3,4-Dichlorophenyl)benzonitrile, evaluated their fungicidal activity. However, the fungicidal activity was found to be less effective than commercial preparations (Konopíková, Fišera & Prónayová, 1992).
Water-Soluble Palladium Complexes for Anticancer Properties
A study on water-soluble palladium complexes, synthesized from bis(benzonitrile)dichloropalladium(ii), showed significant in vitro cytotoxicity against human breast cancer cell lines, suggesting potential anticancer properties (Zafar et al., 2019).
Catalytic Hydrogenation Applications
Research involving benzonitrile, a compound related to 2-(3,4-Dichlorophenyl)benzonitrile, showed its potential in catalytic hydrogenation applications, demonstrating analogies with nitrile hydrogenation on a metal surface (Takao et al., 2018).
Microbial Degradation in Environmental Pollution
A study on the microbial degradation of benzonitrile herbicides, including compounds similar to 2-(3,4-Dichlorophenyl)benzonitrile, highlighted their environmental fate. This research emphasized understanding degradation pathways and the diversity of involved degrader organisms (Holtze et al., 2008).
Safety And Hazards
The safety data sheet for 2-(3,4-Dichlorophenyl)benzonitrile includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .
Relevant Papers The relevant papers retrieved do not provide specific information on 2-(3,4-Dichlorophenyl)benzonitrile .
properties
IUPAC Name |
2-(3,4-dichlorophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYLFNBGSUJUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718402 | |
Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)benzonitrile | |
CAS RN |
1352318-58-1 | |
Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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